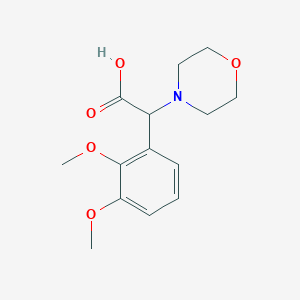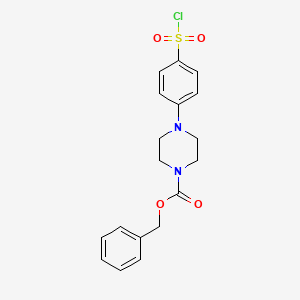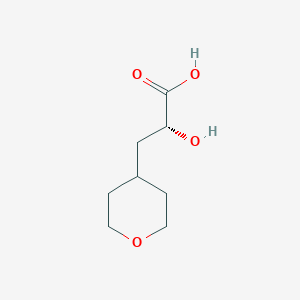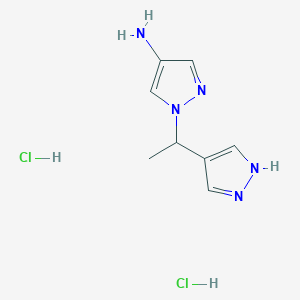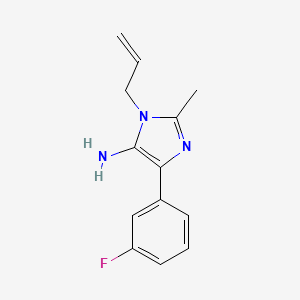
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid: is a heterocyclic compound that combines a thiazole ring and a furan ring. The thiazole ring contains sulfur and nitrogen atoms, while the furan ring contains an oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid typically involves the reaction of 2-methylthiazole with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring, converting it to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, due to the electron-donating effect of the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new antibiotics and antifungal agents.
Medicine: The compound’s potential therapeutic effects are explored in the treatment of various diseases, including bacterial and fungal infections. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The furan ring contributes to the compound’s overall stability and binding affinity. These interactions disrupt essential biological processes in microorganisms, leading to their inhibition or death.
相似化合物的比较
5-(2-Methylthiazol-4-yl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(2-Methylthiazol-4-yl)furan-2-sulfonic acid: Contains a sulfonic acid group, which alters its solubility and reactivity.
5-(2-Methylthiazol-4-yl)furan-2-carboxaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is unique due to its combination of a thiazole and furan ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in aqueous environments, making it suitable for various applications in chemistry, biology, and industry.
属性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
5-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-10-6(4-14-5)7-2-3-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) |
InChI 键 |
PQUMDIFYSJMEAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)

